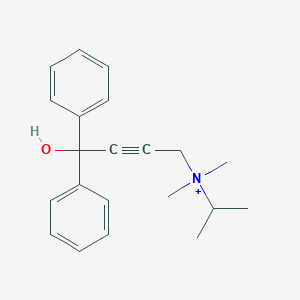
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium, also known as WY-14643, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium exerts its effects by activating PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs by 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium leads to the upregulation of target genes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to exhibit various biochemical and physiological effects, including:
- Anti-inflammatory effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and endothelial cells.
- Anti-cancer effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and prostate cancer cells.
- Anti-diabetic effects: 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been shown to improve insulin sensitivity and glucose tolerance in various animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has several advantages as a research tool, including its well-established mechanism of action and its ability to activate PPARs selectively. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal experiments.
Orientations Futures
There are several future directions for research on 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium, including:
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
- Development of more potent and selective PPAR agonists based on the structure of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium.
- Investigation of the molecular mechanisms underlying the observed biological effects of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium.
- Evaluation of the safety and efficacy of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium in clinical trials.
In conclusion, 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by activating PPARs, leading to the upregulation of target genes and the observed biological effects. While it has several advantages as a research tool, it also has some limitations, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium involves the reaction of 4-hydroxybenzaldehyde with isopropylamine and subsequent reaction with N,N-dimethyl-4,4-diphenylbut-2-yn-1-amine. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
4-hydroxy-N-isopropyl-N,N-dimethyl-4,4-diphenylbut-2-yn-1-aminium has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects in various preclinical studies.
Propriétés
Formule moléculaire |
C21H26NO+ |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H26NO/c1-18(2)22(3,4)17-11-16-21(23,19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-10,12-15,18,23H,17H2,1-4H3/q+1 |
Clé InChI |
QKCKFJODNFMYKD-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-(3-acetylphenyl)-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286530.png)


![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)
![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B286540.png)
![N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B286542.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B286543.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-4-biphenylcarboxamide](/img/structure/B286544.png)
![N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286545.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286546.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286547.png)